molecular formula C8H4ClNO3 B8185441 3-Chloro-5-cyano-4-hydroxybenzoic acid

3-Chloro-5-cyano-4-hydroxybenzoic acid

Cat. No.: B8185441
M. Wt: 197.57 g/mol
InChI Key: CNHVKAWWDZHMCL-UHFFFAOYSA-N
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Description

3-Chloro-5-cyano-4-hydroxybenzoic acid is a substituted benzoic acid derivative characterized by a chlorine atom at position 3, a cyano group at position 5, and a hydroxyl group at position 4, with the carboxylic acid moiety at position 1.

Properties

IUPAC Name

3-chloro-5-cyano-4-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO3/c9-6-2-4(8(12)13)1-5(3-10)7(6)11/h1-2,11H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHVKAWWDZHMCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)O)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-cyano-4-hydroxybenzoic acid typically involves multi-step organic reactions. One common method includes the chlorination of 4-hydroxybenzoic acid followed by nitration and subsequent reduction to introduce the cyano group. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and nitrating agents like nitric acid and sulfuric acid. The reduction step can be achieved using reagents like sodium borohydride or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-cyano-4-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 3-Chloro-5-cyano-4-oxobenzoic acid.

    Reduction: 3-Chloro-5-amino-4-hydroxybenzoic acid.

    Substitution: 3-Amino-5-cyano-4-hydroxybenzoic acid or 3-Thio-5-cyano-4-hydroxybenzoic acid.

Scientific Research Applications

3-Chloro-5-cyano-4-hydroxybenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-cyano-4-hydroxybenzoic acid involves its interaction with specific molecular targets. For instance, it can act as an agonist or antagonist for certain receptors, modulating their activity. The compound may also inhibit or activate enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-Chlorobenzoic Acid

  • Structure : Chlorine at position 4, carboxylic acid at position 1 .
  • Physical Properties :
    • White crystalline solid; solubility in 0.5 N sodium hydroxide (1 g dissolves in 25 mL) .
    • Refractive index: 1.592–1.596 at 20°C .
  • Functional Differences: Lacks hydroxyl and cyano groups, resulting in lower acidity (pKa ~2.9) compared to 3-chloro-5-cyano-4-hydroxybenzoic acid (predicted pKa <2 due to additional electron-withdrawing groups). Simpler structure limits its utility in complex syntheses but makes it a reliable USP standard .

5-Chloro-4-hydroxybiphenyl-3-carboxylic Acid

  • Structure : Chlorine at position 5, hydroxyl at position 4, biphenyl moiety at position 3, and carboxylic acid at position 1 .
  • Unlike this compound, the absence of a cyano group reduces its reactivity in nucleophilic substitutions.

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

  • Structure: Dihydroxy groups at positions 3 and 4, propenoic acid side chain .
  • Functional Differences: Antioxidant properties due to catechol structure; used in supplements and cosmetics . The propenoic chain enables conjugation with other biomolecules, unlike the rigid benzoic acid backbone of the target compound.

Structural and Functional Analysis Table

Compound Substituents Key Properties/Applications Reference
This compound Cl (3), CN (5), OH (4), COOH (1) High acidity, potential synthetic intermediate N/A
4-Chlorobenzoic Acid Cl (4), COOH (1) USP standard, solubility in NaOH
5-Chloro-4-hydroxybiphenyl-3-carboxylic acid Cl (5), OH (4), biphenyl (3), COOH (1) Protein binding, crystallography
Caffeic Acid OH (3,4), propenoic acid side chain Antioxidant, dietary supplements

Biological Activity

3-Chloro-5-cyano-4-hydroxybenzoic acid (CAS No. 53984-36-4) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₈H₄ClN₁O₂
Molecular Weight187.57 g/mol
Boiling PointNot specified
Log P (octanol-water)1.84
H-bond Donors2
H-bond Acceptors3

Research indicates that this compound exhibits a variety of biological activities, including:

  • Antioxidant Activity : The compound has been shown to mitigate oxidative stress, enhancing the phosphorylation of Akt and the expression of nuclear factor E2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1) .
  • Antimicrobial Properties : It demonstrates significant activity against various bacterial strains, making it a candidate for antibiotic development .
  • Cell Cycle Modulation : The compound influences apoptosis and autophagy pathways, indicating its potential role in cancer therapeutics .

Antioxidant Effects

A study evaluated the protective effects of this compound against oxidative damage in cellular models. The findings revealed that treatment with this compound significantly reduced intracellular reactive oxygen species (ROS) levels and improved mitochondrial membrane potential (MMP), suggesting its utility as an antioxidant agent .

Antimicrobial Activity

In vitro assays have demonstrated that this compound exhibits potent antimicrobial effects against a range of pathogens, including Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes, which leads to cell death .

Case Studies

  • Cell Apoptosis Study : In a controlled experiment, cells treated with varying concentrations of this compound showed a dose-dependent increase in apoptosis markers. This suggests the compound may be effective in inducing programmed cell death in cancer cells .
  • Fungal Resistance : A series of derivatives based on hydroxybenzoic acids were tested for fungicidal activity against Rhizoctonia solani. The results indicated that certain derivatives exhibited enhanced antifungal properties compared to standard controls, highlighting the importance of structural modifications for improved efficacy .

Comparative Analysis Table

The following table summarizes the biological activities of this compound compared to related compounds:

CompoundAntioxidant ActivityAntimicrobial ActivityApoptosis Induction
This compoundHighYesYes
Hydroxybenzoic Acid Derivative AModerateYesNo
Hydroxybenzoic Acid Derivative BLowNoYes

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Chloro-5-cyano-4-hydroxybenzoic acid, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves chlorination and cyano-functionalization of hydroxybenzoic acid derivatives. For example, chlorination using Cl₂ gas with FeCl₃ as a catalyst under controlled temperatures (50–70°C) ensures regioselectivity at the 3-position . Subsequent cyanation via nucleophilic substitution (e.g., using CuCN or KCN) at the 5-position requires anhydrous conditions to avoid hydrolysis.
  • Key Considerations : Optimize stoichiometry (e.g., 1.2 equivalents of Cl₂) and monitor reaction progress via TLC or HPLC to minimize side products like over-chlorinated derivatives.
StepReagents/ConditionsYield (%)Purity (HPLC)
ChlorinationCl₂, FeCl₃, 60°C78–85≥95%
CyanationCuCN, DMF, 120°C65–72≥90%

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify aromatic proton environments (e.g., deshielded signals for Cl and CN substituents). The hydroxy group (4-position) shows broad peaks in DMSO-d₆ .
  • IR Spectroscopy : Confirm functional groups via O–H stretch (~3200 cm⁻¹), C≡N (~2240 cm⁻¹), and C=O (~1680 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M-H]⁻ at m/z 212.9864 for C₈H₃ClNO₃⁻) .

Q. How do substituents (Cl, CN, OH) influence the compound’s physicochemical properties?

  • Key Data :

  • Solubility : Low in water (<0.1 mg/mL) due to hydrophobic Cl and CN groups; soluble in polar aprotic solvents (DMF, DMSO) .
  • Thermal Stability : Decomposition above 200°C, with melting point range 185–190°C (DSC) .
  • Acidity : pKa ~2.8 (carboxylic acid) and ~9.5 (phenolic OH), determined via potentiometric titration .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Use DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces (EPS), identifying electron-deficient sites (e.g., C-5 adjacent to CN) prone to nucleophilic attack . Molecular docking can predict interactions with biological targets (e.g., enzyme active sites) for drug design applications .
  • Validation : Compare computational results with experimental kinetic data (e.g., rate constants for reactions with amines or thiols).

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results for this compound?

  • Case Study : X-ray crystallography (SHELX-refined) may reveal planar geometry at the carboxylic acid group, while NMR suggests dynamic tautomerism in solution .
  • Resolution : Perform variable-temperature NMR to assess tautomeric equilibria. Cross-validate with solid-state IR to confirm hydrogen-bonding patterns.

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

  • Approach :

  • Replace Cl with F to reduce toxicity while retaining electronegativity .
  • Modify the cyano group to carboxamide (CN → CONH₂) to improve solubility and target binding .
    • Validation : Test derivatives against enzymatic assays (e.g., 5α-reductase inhibition, referencing indoline-based inhibitors ).

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

  • Optimization :

  • Use flow chemistry to control exothermic chlorination steps and improve heat dissipation .
  • Employ microwave-assisted synthesis for cyanation to reduce reaction time (30 min vs. 6 hours conventional) .
    • Quality Control : Implement PAT (Process Analytical Technology) for real-time monitoring of intermediates .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points (e.g., 185–190°C vs. 175–180°C)?

  • Root Cause : Polymorphism or residual solvent in crystallized samples.
  • Resolution : Recrystallize from ethanol/water (9:1), and characterize via PXRD to identify polymorphic forms .

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